molecular formula C21H26O11 B077616 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside CAS No. 14581-81-8

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside

Cat. No. B077616
CAS RN: 14581-81-8
M. Wt: 454.4 g/mol
InChI Key: RPHXBVOPPUTUES-YMQHIKHWSA-N
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Description

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a compound that belongs to the class of organic molecules known as glycosides. These compounds consist of a sugar moiety bonded through a glycosidic linkage to a non-sugar moiety (aglycone).

Synthesis Analysis

The synthesis of related glycosides often involves the coupling of sugar derivatives with aglycone counterparts under catalytic conditions. For example, p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was prepared via the reaction of pentaacetyl-β-D-glucosamine, p-methoxyphenol, and boron trifluoride etherate in dry methylene chloride, showcasing a typical approach for glycoside synthesis (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Molecular Structure Analysis

The molecular structure, as determined by X-ray diffraction for a similar compound, reveals critical insights into the crystallographic and molecular arrangement, indicating the presence of intermolecular hydrogen bonds essential for stability and reactivity (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

Glycosides like 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside engage in various chemical reactions, including hydrolysis, glycosylation, and participation in synthesis pathways for oligosaccharides. These reactions are pivotal in modifying glycoside function and enhancing specificity for potential applications (Bioorganic & Medicinal Chemistry Letters, 1992).

Future Directions

Given its potential applications in drug development and biomedical research, future studies could focus on exploring its biological activity, pharmacological properties, and potential therapeutic uses .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHXBVOPPUTUES-YMQHIKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452842
Record name 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside

CAS RN

14581-81-8
Record name 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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